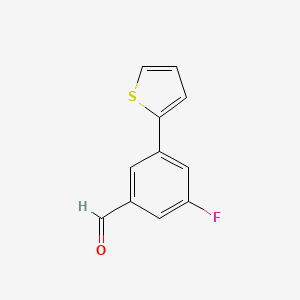

3-Fluoro-5-thiophen-2-ylbenzaldehyde

Description

3-Fluoro-5-thiophen-2-ylbenzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the 3-position and a thiophen-2-yl group at the 5-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the electron-withdrawing fluorine atom with the electron-rich thiophene ring, which may influence its reactivity and applications in cross-coupling reactions or as a precursor for heterocyclic compounds.

Properties

Molecular Formula |

C11H7FOS |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-fluoro-5-thiophen-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H7FOS/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h1-7H |

InChI Key |

BMJDATLXUIYSMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=C2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-thiophen-2-ylbenzaldehyde typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Aldehyde Functionalization: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-thiophen-2-ylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under acidic conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: 3-Fluoro-5-thiophen-2-ylbenzoic acid.

Reduction: 3-Fluoro-5-thiophen-2-ylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-thiophen-2-ylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-thiophen-2-ylbenzaldehyde involves its interaction with molecular targets through its functional groups:

Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function.

Fluorine Atom: Influences the electronic properties of the molecule, enhancing its reactivity and binding affinity to specific targets.

Thiophene Ring: Contributes to the compound’s stability and ability to participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Substituent and Supplier Comparison

Key Observations:

Substituent Effects: The trifluoromethyl group in 3-Fluoro-5-(trifluoromethyl)benzaldehyde enhances lipophilicity and metabolic stability, making it suitable for agrochemicals . The thiophene ring in this compound and its benzoic acid derivative may facilitate π-π stacking interactions, useful in drug design .

Supplier Availability: 3-Fluoro-5-thiophen-2-ylbenzoic acid has greater commercial accessibility (2 suppliers) compared to the benzaldehyde variant (1 supplier) . TCI Chemicals is a notable supplier of trifluoromethyl-substituted benzaldehydes, indicating industrial demand for fluorinated intermediates .

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-5-thiophen-2-ylbenzaldehyde?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to introduce the thiophene moiety to the fluorinated benzaldehyde core. For example, palladium or copper catalysts are often employed under inert conditions (e.g., nitrogen atmosphere) with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency . Electrophilic aromatic substitution may also be used to introduce fluorine or thiophene groups sequentially, depending on precursor availability.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- NMR Spectroscopy : and NMR to confirm the positions of fluorine and thiophene substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Reverse-phase chromatography to assess purity, using C18 columns and UV detection at 254 nm due to the aldehyde's conjugation .

- Melting Point Analysis : Comparison with literature values (if available) to validate crystallinity .

Q. What are the primary research applications of this compound?

The compound’s unique structure—combining a fluorinated aromatic ring and a thiophene group—makes it valuable as:

- A pharmaceutical intermediate for designing kinase inhibitors or antimicrobial agents, leveraging fluorine’s electronegativity and thiophene’s π-conjugation .

- A ligand or building block in materials science, particularly in organic electronics, where thiophene enhances charge transport .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of this compound?

Regioselectivity is influenced by directing groups and catalyst choice. For example, meta-substitution on the benzaldehyde ring (due to fluorine’s electron-withdrawing effect) may require protective groups or transition-metal catalysts (e.g., Pd(PPh)) to direct cross-coupling to the desired position . Competing side reactions, such as over-halogenation or aldehyde oxidation, can be mitigated using low-temperature conditions (< 0°C) and anhydrous solvents .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model the electronic structure, revealing:

- Electrophilic Reactivity : The aldehyde group’s susceptibility to nucleophilic attack, quantified via Fukui indices.

- Aromatic Interactions : Thiophene’s conjugation effects on the benzaldehyde ring’s electron density, impacting cross-coupling efficiency . Studies using software like Gaussian or ORCA can optimize reaction pathways and predict byproduct formation .

Q. What strategies are effective in resolving contradictory spectral data during characterization?

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:

- 2D NMR Techniques (e.g., COSY, HSQC) to resolve overlapping signals from thiophene protons.

- Isotopic Labeling : Using deuterated solvents or -enriched precursors to trace signal origins .

- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., 5-Fluoro-2-methoxybenzaldehyde) to validate peak assignments .

Q. How does the fluorine substituent influence the compound’s stability under storage conditions?

Fluorine’s inductive effect increases the aldehyde’s oxidation resistance but may enhance sensitivity to moisture. Recommended storage includes:

- Desiccated Environments : Use of anhydrous silica gel in sealed containers.

- Low-Temperature Storage : -20°C to prevent aldol condensation or dimerization . Stability assays via periodic HPLC analysis can monitor degradation over time .

Methodological Notes

- Cross-Referencing Data : Always validate synthetic routes and spectral data against peer-reviewed studies (e.g., CRC Handbook for physical constants ).

- Catalyst Optimization : Screen palladium/copper catalysts (e.g., PdCl(dppf) vs. CuI) to improve yield in cross-coupling steps .

- Safety Protocols : Handle aldehydes and fluorinated compounds in fume hoods due to potential volatility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.